molecular formula C3H4O2 B7767673 Methylglyoxal CAS No. 51252-84-7

Methylglyoxal

Cat. No.: B7767673
CAS No.: 51252-84-7
M. Wt: 72.06 g/mol
InChI Key: AIJULSRZWUXGPQ-UHFFFAOYSA-N
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Description

Methylglyoxal is an organic compound with the formula CH₃C(O)CHO. It is a highly reactive dicarbonyl compound that is formed as a by-product of several metabolic pathways, particularly glycolysis. This compound is known for its role in the formation of advanced glycation end products, which are associated with various diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders .

Mechanism of Action

Target of Action

Methylglyoxal (MGO) primarily targets proteins, nucleic acids, and lipids in the body . It reacts with free amino groups of lysine and arginine and with thiol groups of cysteine, forming Advanced Glycation End products (AGEs) . AGEs are associated with several pathologies including diabetes, aging, and neurodegenerative diseases . This compound-derived AGEs exert their effects mostly via activation of RAGE, a cell surface receptor .

Mode of Action

This compound covalently modifies its targets, leading to the formation of AGEs . This modification process involves the reaction of this compound with free amino groups of lysine and arginine and with thiol groups of cysteine . The activation of RAGE by this compound-derived AGEs initiates multiple intracellular signaling pathways .

Biochemical Pathways

This compound is a by-product of several metabolic pathways, including glycolysis . It mainly arises as side products of glycolysis involving glyceraldehyde-3-phosphate and dihydroxyacetone phosphate . It is also thought to arise via the degradation of acetone and threonine .

Pharmacokinetics

It is known that this compound is formed endogenously from 3-carbon glycolytic intermediates . It is also known that cells are protected against this compound toxicity by different mechanisms, particularly the glyoxalase system .

Result of Action

This compound can lead to cell growth inhibition and eventually cell death . It can alter intracellular calcium homeostasis . It also promotes a pro-oxidant environment through NADPH oxidase activation and generation of high levels of reactive oxygen species (ROS) .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, under normal growth conditions, basal levels of this compound remain low in plants; however, when plants are exposed to abiotic stress, this compound can accumulate to much higher levels . In the human body, this compound accumulated in plasma and urine of hyperglycemic and diabetic individuals acts as a potent peptide glycation molecule .

Biochemical Analysis

Biochemical Properties

Methylglyoxal is a highly reactive molecule that readily reacts with proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs) . It is formed from lipid, protein, and glucose metabolism at intracellular levels of 1−4 μM . This compound covalently modifies DNA, RNA, and protein, forming advanced glycation end products (MG-AGEs) .

Cellular Effects

This compound and its AGEs have been associated with the onset and progression of many pathologies including diabetes, cancer, and liver and kidney disease .

Molecular Mechanism

This compound is formed from dihydroxyacetone phosphate (DHAP) by the enzyme this compound synthase, giving off a phosphate group . It is detoxified by the glyoxalase system, which includes glyoxalase I (Gly I) and glyoxalase II (Gly II). Glyoxalase I catalyzes the isomerization of the hemithioacetal formed non-enzymatically from this compound and reduced glutathione (GSH) to S-D-lactoylglutathione . Glyoxalase II then catalyzes the hydrolysis of S-D-lactoylglutathione to D-lactate .

Temporal Effects in Laboratory Settings

This compound acts as a potent glycating agent, causing protein and DNA glycation in treated yeast cells . The glycation markers fructosamine and β-amyloid were significantly elevated when incubated for 4 h as compared to 24 h .

Dosage Effects in Animal Models

In animal models, this compound has been shown to induce changes in biochemical and biophysical properties of human IgG under high glucose compared to normal glucose level .

Metabolic Pathways

This compound mainly arises as side products of glycolysis involving glyceraldehyde-3-phosphate and dihydroxyacetone phosphate . It is also thought to arise via the degradation of acetone and threonine .

Subcellular Localization

This compound accumulation led to a subcellular localization of GLYI4 on the plasma membrane, while MeJA treatment induced a translocation of the protein into the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylglyoxal can be synthesized through the degradation of carbohydrates. One common method involves the overexpression of this compound synthase, which catalyzes the conversion of dihydroxyacetone phosphate to this compound . Another method involves the thermal treatment of sugars, where this compound is formed as a by-product during processes such as roasting, frying, and baking .

Industrial Production Methods: In industrial settings, this compound is produced by the degradation of carbohydrates using overexpressed this compound synthase. This method is preferred due to its efficiency and the high yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Methylglyoxal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methylglyoxal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methylglyoxal is often compared with other reactive carbonyl compounds such as glyoxal and diacetyl. While all three compounds are involved in the formation of advanced glycation end products, this compound is considered more reactive and has a higher propensity to form these products . Other similar compounds include:

This compound’s high reactivity and its significant role in disease development make it a unique and important compound in scientific research.

Properties

IUPAC Name

2-oxopropanal
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InChI

InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3
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InChI Key

AIJULSRZWUXGPQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C=O
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Molecular Formula

C3H4O2
Record name METHYLGLYOXAL
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DSSTOX Substance ID

DTXSID0021628
Record name Methyl glyoxal
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Molecular Weight

72.06 g/mol
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Physical Description

Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992), Clear to yellow hygroscopic liquid with a pungent odor; [HSDB], Solid, yellow mobile hygroscopic liquid which polymerizes readily; pungent stinging odour
Record name METHYLGLYOXAL
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Boiling Point

162 °F at 760 mmHg (NTP, 1992), 72 °C at 760 mm Hg
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Soluble in water and alcohol, giving colorless solutions, Soluble in ethanol, ether, benzene, miscible with water and most solvents and oils (yellow solutions), miscible (in ethanol)
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Density

1.06 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0455 at 24 °C, Bulk density: 10 lb/gal at 20 °C, Density: 1.20 at 20 °C/20 °C, 1.041-1.048
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Vapor Pressure

26.7 [mmHg]
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Mechanism of Action

This study examines molecular mechanisms in the methylglyoxal (MG)-induced signal transduction leading to apoptosis, focusing particularly on the role of JNK activation. We first confirmed that MG caused apoptosis in Jurkat cells and that it was cell type dependent because it failed to induce apoptosis in MOLT-4, HeLa, or COS-7 cells. A caspase inhibitor, Z-DEVD-fmk, completely blocked MG-induced poly(ADP-ribose)polymerase (PARP) cleavage and apoptosis, showing the critical role of caspase activation. Inhibition of JNK activity by a JNK inhibitor, curcumin, remarkably reduced MG-induced caspase-3 activation, PARP cleavage, and apoptosis., ... In the present study, /the authors/ investigated ATP binding, stability and degradation of methylglyoxal (MGO)-modified alpha-crystallin. Proteolytic digestion with trypsin and chymotrypsin showed that MGO-modified alpha-crystallin is more susceptible to degradation compared to native alpha-crystallin. Furthermore, ATP was able to protect native alpha-crystallin against proteolytic cleavage but not MGO-modified alpha-crystallin. ... MGO-modification of alpha-crystallin causes partial unfolding and decreased stability leading to enhanced proteolysis. Cross-linking of these degraded products could result in aggregation and subsequent insolubilization as observed in senile and diabetic cataract lenses., ... N-acetyl-L-cysteine, an antioxidant, successfully suppressed the activity of the p38 MAPK signaling pathway along with the inhibition of apoptosis, indicating the involvement of oxidative stress in the MG-induced apoptosis via the p38 MAPK pathway., ... The majority of glyoxal-induced mutations (65%) were base-pair substitutions, in which G:C-->C:G transversions were predominant. In the mutants induced by methylglyoxal, multi-base deletions were predominant (50%), followed by base-pair substitutions (35%), in which G:C-->C:G and G:C-->T:A transversions were predominant.
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Color/Form

Clear, yellow liquid, Yellow, hygroscopic liquid

CAS No.

78-98-8, 51252-84-7
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Melting Point

< 25 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methylglyoxal
Reactant of Route 2
Methylglyoxal
Reactant of Route 3
Methylglyoxal
Reactant of Route 4
Methylglyoxal
Reactant of Route 5
Reactant of Route 5
Methylglyoxal
Reactant of Route 6
Methylglyoxal

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